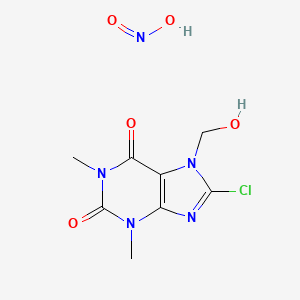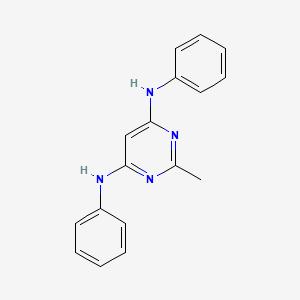
4,6-Dianilino-2-methyl-pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dianilino-2-methyl-pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two aniline groups at positions 4 and 6, and a methyl group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dianilino-2-methyl-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,6-dichloro-2-methylthiopyrimidine.
Substitution Reaction: The dichloro compound undergoes a substitution reaction with aniline in the presence of a base such as sodium hydroxide. This reaction replaces the chlorine atoms with aniline groups, resulting in the formation of this compound.
Reaction Conditions: The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dianilino-2-methyl-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline groups can be further substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dianilino-2-methyl-pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biology: The compound is studied for its interactions with biological macromolecules such as DNA and proteins.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Agriculture: Pyrimidine derivatives are explored for their potential as agrochemicals, including herbicides and fungicides.
Wirkmechanismus
The mechanism of action of 4,6-Dianilino-2-methyl-pyrimidine involves its interaction with specific molecular targets. The aniline groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-2-methylthiopyrimidine: A precursor in the synthesis of 4,6-Dianilino-2-methyl-pyrimidine.
2,4,6-Trisubstituted Pyrimidines: Compounds with similar substitution patterns but different functional groups.
Uniqueness
This compound is unique due to the presence of two aniline groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C17H16N4 |
|---|---|
Molekulargewicht |
276.34 g/mol |
IUPAC-Name |
2-methyl-4-N,6-N-diphenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H16N4/c1-13-18-16(20-14-8-4-2-5-9-14)12-17(19-13)21-15-10-6-3-7-11-15/h2-12H,1H3,(H2,18,19,20,21) |
InChI-Schlüssel |
KATJNQNPTXWJRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


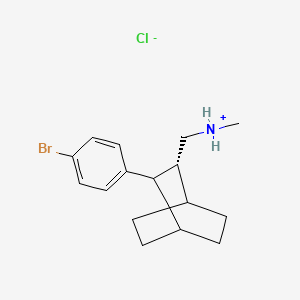
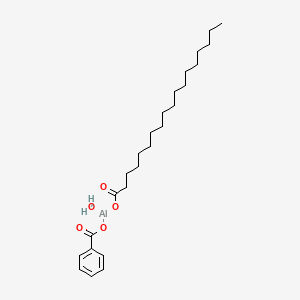



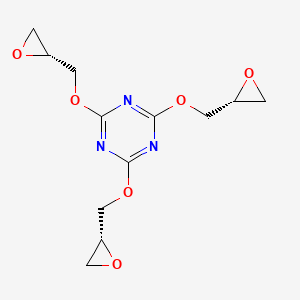
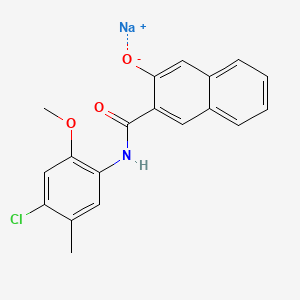
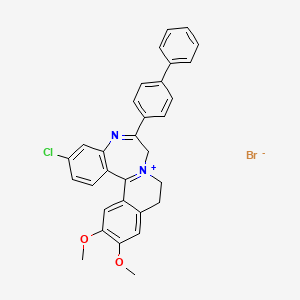
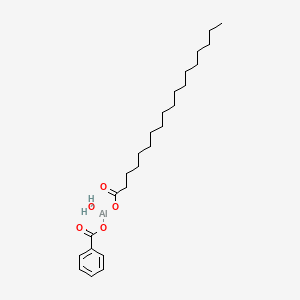



![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
